2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold recognized for its versatility in drug discovery and agrochemical applications . The structure features:
- Position 7: 4-(Methylsulfanyl)phenyl group, introducing moderate electron-donating properties and sulfur-mediated hydrophobic interactions.
These substituents influence its pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4OS/c1-25-16-7-3-14(4-8-16)13-19-22-20-21-12-11-18(24(20)23-19)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3 |
InChI Key |
BPYIWIQPTMBAST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 3-Amino-1,2,4-triazole Derivatives
The synthesis begins with the preparation of 3-phenyl-1,2,4-triazole-5-amine (5) , a critical precursor. Two validated methods exist:
Method A (Patent-derived approach):
- Ethyl ester formation:
$$ \text{Aromatic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl ester} $$ - Hydrazide formation:
$$ \text{Ethyl ester} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}} \text{Hydrazide} $$ - Guanidinylation:
$$ \text{Hydrazide} \xrightarrow[\text{NaOH}]{\text{S-Methylisourea}} \text{Aroylaminoguanidine} $$ - Cyclization:
$$ \text{Aroylaminoguanidine} \xrightarrow{250^\circ\text{C}} \text{3-Phenyl-1,2,4-triazole-5-amine} $$
Method B (Solvent-free approach):
$$ \text{Aromatic acid} + \text{Aminoguanidine sulfate} \xrightarrow{210^\circ\text{C}} \text{3-Phenyl-1,2,4-triazole-5-amine} $$
Key Advantage: Method B eliminates solvent use, improving atom economy (82% yield reported vs. 68% for Method A).
Cyclocondensation with Pyrimidine Precursors
The triazolo[1,5-a]pyrimidine core is formed via [4+2] cycloaddition between 3-amino-1,2,4-triazole and α,β-unsaturated carbonyl compounds:
$$ \text{3-Phenyl-1,2,4-triazole-5-amine} + \text{Chalcone derivative} \xrightarrow{\Delta, \text{EtOH}} \text{Triazolo[1,5-a]pyrimidine} $$
- Ethanol reflux (78°C)
- 12-16 hr reaction time
- Triethylamine (1.2 eq) as base
Functionalization at Position 7: 4-(Methylsulfanyl)phenyl Incorporation
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling installs the aryl group:
$$ \text{7-Bromo intermediate} + \text{4-(Methylsulfanyl)phenylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{Target compound} $$
- 1.5 mol% Pd(PPh₃)₄
- DME/H₂O (4:1 v/v)
- 80°C, 8 hr
- Yields: 78-85%
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Characterization Data
Spectroscopic Analysis
Crystallographic Data (When Available)
- Space Group : P2₁/c
- Unit Cell Parameters : a=8.542 Å, b=12.307 Å, c=15.891 Å, β=102.76°
- R-factor : 0.0412
Yield Optimization Strategies
Solvent Screening Results
| Solvent | Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| DMF | 78 | 98.2 | Optimal for alkylation |
| THF | 45 | 89.7 | Slow reaction rate |
| DMSO | 82 | 95.1 | Difficult purification |
| EtOH | 68 | 97.8 | Scalable option |
Catalytic System Comparison
| Catalyst | Loading (%) | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(PPh₃)₄ | 1.5 | 85 | 56.7 |
| Pd(OAc)₂/XPhos | 2.0 | 88 | 44.0 |
| NiCl₂(dppp) | 5.0 | 62 | 12.4 |
Industrial-Scale Adaptation
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Modifications at Position 2
Key Observations :
Modifications at Position 7
Key Observations :
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. A common protocol uses 2,4-dichloropyrimidine intermediates, which undergo nucleophilic substitution with thiol- or methoxy-containing aryl groups. For example:
- Catalyst Optimization : Trimethylenediphosphine (TMDP) in ethanol/water (1:1 v/v) is effective for cyclization, yielding 70–85% purity. However, TMDP’s high toxicity necessitates strict safety protocols (glove boxes, fume hoods) .
- Solvent Systems : Ethanol/water mixtures improve solubility of hydrophobic intermediates, reducing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are standard .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the triazolopyrimidine core and substituent orientations. For example, bond angles at N1-C2-N3 average 117.5°, consistent with aromaticity .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxybenzyl protons appear as a singlet at δ 3.8 ppm (¹H), while methylsulfanyl groups show δ 2.5 ppm (¹³C) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 405.1 for C₂₁H₂₀N₄O₂S) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Analogous triazolopyrimidines exhibit kinase inhibition (e.g., A2A adenosine receptor antagonism) and antimicrobial activity. Biological assays (IC₅₀ determination via fluorescence polarization) are recommended .
- Material Science : The methoxybenzyl group enhances π-stacking in crystal lattices, relevant for organic semiconductors .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing toxic catalyst use?
Methodological Answer:
- Catalyst Alternatives : Replace TMDP with piperidine in toluene, though yields drop by ~15% due to slower cyclization. Piperidine’s regulatory restrictions (psychotropic drug precursor) require institutional approvals .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 2 hrs) and improves yield (82%) by enhancing thermal efficiency .
- Green Chemistry : Use biodegradable solvents (e.g., cyclopentyl methyl ether) or aqueous micellar systems to reduce environmental impact .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., replace methylsulfanyl with chloro) and test against control compounds. For example, methylsulfanyl enhances solubility but reduces receptor binding affinity in some kinase assays .
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate results with orthogonal methods (SPR vs. ELISA) .
Q. What computational approaches predict the compound’s bioactivity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 4U6P for A2A receptors). The methoxy group forms hydrogen bonds with Asn253, critical for binding .
- QSAR Models : Train models with descriptors (logP, polar surface area) from PubChem data. Methylsulfanyl’s hydrophobicity (clogP = 3.1) correlates with blood-brain barrier permeability .
Q. How to address challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Use high-throughput vapor diffusion (24-well plates) with 10–20% PEG 4000 in Tris-HCl (pH 8.5). Methoxybenzyl derivatives often require slow evaporation .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling (100 K) to prevent ice formation .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
